molecular formula C12H16O B14339262 3,7-Dimethyldeca-2,4,6,8-tetraenal CAS No. 100678-60-2

3,7-Dimethyldeca-2,4,6,8-tetraenal

Cat. No.: B14339262
CAS No.: 100678-60-2
M. Wt: 176.25 g/mol
InChI Key: MIMKOTXYWWOEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyldeca-2,4,6,8-tetraenal is an organic compound with the molecular formula C12H16O. It is characterized by a chain of ten carbon atoms with four conjugated double bonds and two methyl groups attached at the 3rd and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyldeca-2,4,6,8-tetraenal typically involves the aldol condensation of suitable aldehyde precursors. One common method is the reaction between 3-methylbutanal and 2,4-hexadienal under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the conjugated tetraenal system.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, reaction temperatures, and catalysts can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetraenal to the corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Scientific Research Applications

3,7-Dimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyldeca-2,4,6,8-tetraenal involves its interaction with various molecular targets. The conjugated double bonds in the compound allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its structure enables it to interact with biological membranes and proteins, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Retinal: A related compound with a similar conjugated system, known for its role in vision.

    3,7-Dimethylocta-2,6-dienal: Another related compound with fewer double bonds.

    2,4,6,8-Decatetraenal: A compound with a similar conjugated system but without the methyl groups.

Uniqueness

3,7-Dimethyldeca-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

100678-60-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3,7-dimethyldeca-2,4,6,8-tetraenal

InChI

InChI=1S/C12H16O/c1-4-6-11(2)7-5-8-12(3)9-10-13/h4-10H,1-3H3

InChI Key

MIMKOTXYWWOEFT-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=CC=CC(=CC=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.